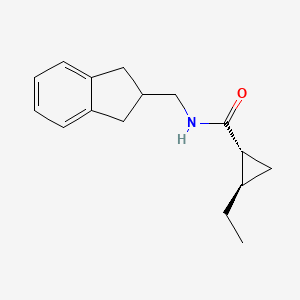![molecular formula C16H20N2OS B7336603 4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336603.png)
4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole, also known as MTIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in a variety of physiological processes including learning and memory, attention, and cognition.
Applications De Recherche Scientifique
4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it can reduce the reinforcing effects of drugs of abuse.
Mécanisme D'action
4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole is a selective antagonist of the M1 muscarinic acetylcholine receptor. Muscarinic receptors are G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. The M1 receptor is predominantly expressed in the brain and is involved in a variety of physiological processes including learning and memory, attention, and cognition. By blocking the M1 receptor, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it can reduce the reinforcing effects of drugs of abuse. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole in lab experiments is its selectivity for the M1 receptor, which allows researchers to specifically target this receptor. Additionally, this compound is a small molecule that can easily penetrate the blood-brain barrier, allowing it to act on the M1 receptor in the brain. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on 4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole. One area of interest is the potential use of this compound as a treatment for cognitive deficits associated with aging and neurodegenerative diseases. Additionally, researchers are exploring the use of this compound as a tool to better understand the role of the M1 receptor in various physiological processes. Finally, there is interest in developing more selective M1 receptor antagonists that can be used in a variety of therapeutic applications.
Méthodes De Synthèse
4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-(phenoxymethyl)pyrrolidine with 4-methyl-2-chloro-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13-12-20-16(17-13)10-18-9-5-6-14(18)11-19-15-7-3-2-4-8-15/h2-4,7-8,12,14H,5-6,9-11H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTOINLGLYEZDV-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CN2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone](/img/structure/B7336537.png)



![4-[3-chloro-2-[[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]phenyl]morpholine](/img/structure/B7336568.png)
![(2R,4R)-4-methoxy-N-[(1-phenylsulfanylcyclopentyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7336570.png)
![(3S)-2-[2-[(2-methoxybenzoyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7336583.png)
![N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7336590.png)
![5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336601.png)
![1-(2-methoxyethyl)-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]pyrazole](/img/structure/B7336602.png)

![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)

